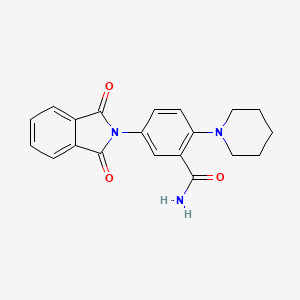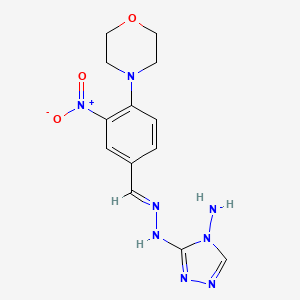![molecular formula C18H13N3O3 B5774171 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has shown promising results in various laboratory experiments and has the potential to be used in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in various laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine in lab experiments is its ability to inhibit the growth of cancer cells. However, one of the limitations of using this compound is that its mechanism of action is still not fully understood.
Orientations Futures
There are several future directions for the research and development of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in the field of pharmaceutical research.
2. Testing the efficacy of this compound in animal models to determine its potential as a therapeutic agent.
3. Developing new derivatives of this compound with improved properties and efficacy.
4. Investigating the potential of this compound as an anti-inflammatory agent.
5. Studying the potential of this compound as a treatment for other diseases, such as Alzheimer's disease.
In conclusion, 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a chemical compound that has shown promising results in various laboratory experiments. This compound has the potential to be used in the development of new drugs and has several future directions for research and development. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmaceutical research.
Méthodes De Synthèse
The synthesis of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid with a mixture of thionyl chloride and dimethylformamide. This reaction produces 2-methoxy-6-phenylpyridine-3-carbonyl chloride, which is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of triethylamine. The resulting compound is then reacted with furfurylamine to produce 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine.
Applications De Recherche Scientifique
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine has been extensively studied for its potential applications in the field of pharmaceutical research. This compound has shown promising results in various laboratory experiments, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
5-(furan-2-yl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-22-17-13(9-10-14(19-17)12-6-3-2-4-7-12)16-20-18(24-21-16)15-8-5-11-23-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPZBQOZPGJFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)

![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)




![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)


![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)